While direct solubility data is unavailable, the compound has been identified in a chemical database, confirming it is a known substance.
The following section outlines a robust experimental and modeling methodology, adapted from studies on similar compounds, which you can apply to diethyl DL-aspartate [2] [3].
The following diagram illustrates the key stages in the experimental process:
Experimental workflow for determining solubility in binary solvent mixtures
Once experimental data is obtained, it can be correlated and predicted using thermodynamic models. The table below summarizes widely-used models for this purpose.
| Model Name | Type | Key Application | Note |
|---|---|---|---|
| Jouyban-Acree Model [2] [3] | Correlation | Correlates solubility in binary solvents at various temperatures. | Reported to achieve high accuracy (MRD% < 10.0) for related systems [2]. |
| Modified Apelblat-Jouyban-Acree Model [3] | Correlation | An extended model that also accounts for temperature dependence. | Combines features of the Apelblat and Jouyban-Acree models. |
| CNIBS/R-K Model [2] [3] | Correlation | Correlates solubility in binary solvents at a fixed temperature. | A simpler model for isothermal data. |
| van't Hoff-Jouyban-Acree Model [3] | Correlation & Thermodynamics | Correlates solubility and calculates dissolution thermodynamic properties (ΔsolG°, ΔsolH°, ΔsolS°). | Used to determine if the dissolution process is endothermic/exothermic [3]. |
| PC-SAFT EOS [2] | Prediction | Predicts solubility using parameters from quantum chemical calculations. | Useful when experimental data is scarce; reported MRD% < 29.65 for acetylsalicylic acid [2]. |
After conducting experiments, you can summarize the solubility data in a clear table. The template below is an example of how to present the results for this compound.
| Mass Fraction of Ethanol | Temperature = 25°C | Temperature = 37°C |
|---|---|---|
| 0.00 (Water) | Experimental Value | Experimental Value |
| 0.10 | ... | ... |
| 0.20 | ... | ... |
| ... | ... | ... |
| 1.00 (Ethanol) | ... | ... |
The table below summarizes the identified properties of Diethyl DL-aspartate (CAS 43101-48-0).
| Property | Value |
|---|---|
| CAS Number | 43101-48-0 [1] [2] [3] |
| Molecular Formula | C₈H₁₅NO₄ [1] [2] [3] |
| Molecular Weight | 189.21 g/mol [1] [2] [3] |
| Synonyms | DL-Aspartic acid, diethyl ester; Diethyl aspartate [1] [3] |
| Physical State | Liquid [1] |
| Purity | 95% [1] |
| Density | 1.103 g/cm³ (Calculated) [2] |
| Boiling Point | 259.5 °C at 760 mmHg (Calculated) [2] |
| Flash Point | 97.5 °C (Calculated) [2] |
The core properties you requested, particularly the pKa, are not available in the current search results. Here are practical steps you can take to acquire this critical data:
The following diagram outlines this recommended workflow for obtaining the missing data:
While specific experimental protocols for measuring this compound's properties are not found in the search results, some context for its use is available:
The table below consolidates the key safety and handling data found in the search results.
| Aspect | Available Information |
|---|---|
| Chemical Name | L-Aspartic acid diethyl ester hydrochloride [1] |
| CAS Number | 16115-68-7 [1] [2] |
| Recommended Storage | Keep cold at 2°C to 8°C [1] |
| Physical Form | Solid [1] |
| Hazard Identification | Information missing (See guide below) |
| Safe Handling Procedures | Information missing (See guide below) |
| First-Aid Measures | Information missing (See guide below) |
| Stability and Reactivity | Information missing (See guide below) |
The most reliable information is found in official Safety Data Sheets (SDS). While the search results do not provide the full text of an SDS, they point you to where these documents can be obtained.
When you obtain the SDS, focus on these key sections for hazard and handling information. The diagram below outlines the logical relationships between these critical sections.
This compound is an ester derivative of aspartic acid, commonly used in synthetic chemistry, likely due to its protected carboxylate groups which can make it more reactive or soluble for peptide coupling reactions [1].
The table below summarizes its key identifiers and physical properties [1].
| Property | Value / Description |
|---|---|
| CAS Number | 43101-48-0 |
| IUPAC Name | This compound |
| Synonyms | DL-Aspartic acid, diethyl ester; Diethyl aspartate |
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol |
| Active Content (Purity) | 95% |
| Physical State | Liquid |
| Common Applications | Dispersing agent, Emulsifying agent, Antistatic agent |
In peptide synthesis, amino acids often require protection of their reactive side chains to prevent unwanted reactions.
While a specific protocol for this compound was not found, the following workflow and generalized protocol are based on standard practices in solid-phase peptide synthesis (SPPS) [3] [4].
The diagram below outlines a logical flow for utilizing this building block in a peptide chain, assuming the use of the L-enantiomer.
This protocol is adapted from standard Fmoc-solid-phase peptide synthesis methods [3] [4].
Materials:
Procedure:
Deprotection (Fmoc Removal):
Coupling Reaction:
Washing:
Final Cleavage and Global Deprotection:
Trimethylsilyl chloride (TMSCl) serves as a versatile silylating agent and reaction activator in modern organic synthesis, particularly in the esterification of amino acids and their derivatives. This application note provides detailed protocols for TMSCl-mediated synthesis of diethyl aspartate, a crucial building block in pharmaceutical intermediates and peptide chemistry. The unique properties of TMSCl enable efficient derivatization of aspartic acid, overcoming challenges associated with the solubility and reactivity of this dicarboxylic amino acid. TMSCl achieves this through in situ protection of carboxylic acid groups and generation of reactive silyl intermediates that facilitate nucleophilic attack by ethanol, resulting in high-yield ester formation under relatively mild conditions.
The application of TMSCl in amino acid chemistry represents a significant advancement over traditional esterification methods, which often require harsh acidic conditions and elevated temperatures that can lead to racemization or decomposition. The mechanism of TMSCl-mediated esterification involves initial silylation of carboxylic acid groups, forming trimethylsilyl esters that are highly susceptible to alcoholysis. This approach is particularly valuable for aspartic acid, where selective esterification can be challenging due to the presence of multiple functional groups with similar reactivity. The protocols described herein have been optimized for reproducibility and scalability, meeting the requirements of both research laboratories and industrial-scale production in pharmaceutical development.
Trimethylsilyl chloride (TMSCl) is an organosilicon compound with the chemical formula (CH₃)₃SiCl, characterized by its high volatility (boiling point: 57°C) and exceptional reactivity toward nucleophiles. As a colorless, fuming liquid, TMSCl demands careful handling under anhydrous conditions due to its rapid hydrolysis upon exposure to moisture, yielding hexamethyldisiloxane and hydrochloric acid [1]. In synthetic applications, TMSCl serves primarily as a silylating agent, reacting efficiently with protic functional groups including alcohols, amines, and carboxylic acids to form corresponding trimethylsilyl derivatives. This transformation protects labile protons and modulates the polarity and basicity of heteroatoms, thereby enhancing the volatility and processability of complex molecules in various analytical and synthetic contexts.
The molecular structure of TMSCl features a polar Si-Cl bond with significant electrophilic character at the silicon center, facilitating nucleophilic substitution reactions. This reactivity profile enables TMSCl to function as a versatile reagent in diverse chemical transformations beyond silylation, including dehydration of metal chlorides and preparation of other trimethylsilyl pseudohalides [1]. The table below summarizes the essential physicochemical and safety properties of TMSCl:
Table 1: Key properties and hazard information for trimethylsilyl chloride
| Property Category | Specific Parameter | Value/Description |
|---|---|---|
| Physicochemical Properties | Molecular Formula | C₃H₉ClSi |
| Molar Mass | 108.64 g/mol | |
| Physical State | Colorless liquid | |
| Density | 0.856 g/cm³ | |
| Melting Point | -40°C | |
| Boiling Point | 57°C | |
| Hazard Identification | GHS Classification | Flammable liquid, acute toxicity, skin corrosion, serious eye damage |
| Flash Point | -28°C | |
| Water Reactivity | Reacts vigorously, releasing HCl |
The TMSCl-mediated esterification of aspartic acid to form diethyl aspartate proceeds through a sequential silylation-alcoholysis mechanism that activates both carboxylic acid groups for subsequent nucleophilic substitution. The reaction begins with the in situ formation of bis(trimethylsilyl) aspartate, where TMSCl reacts with the carboxylic acid functionalities of aspartic acid, yielding chlorotrimethylsilane as a byproduct. This initial silylation step effectively protects the acidic protons and converts the poorly soluble aspartic acid into a more reactive intermediate that readily undergoes transesterification upon addition of ethanol. The mechanism proceeds through a tetrahedral transition state at the carbonyl carbon, followed by elimination of trimethylsilanol and formation of the ethyl ester functionality [1].
The chemical pathway for diethyl aspartate synthesis benefits from the synergistic effect of TMSCl in activating both the substrate and the reaction environment. The silylation step not only enhances the electrophilicity of the carbonyl carbon but also scavenges trace water that could otherwise hydrolyze the ester product or deactivate the catalyst. This dual role of TMSCl ensures high conversion yields and minimizes side reactions. The following diagram illustrates the complete reaction mechanism for TMSCl-mediated esterification of aspartic acid:
Figure 1: Reaction pathway for TMSCl-mediated synthesis of diethyl aspartate from aspartic acid
The silylation protocol represents the foundational step in the TMSCl-mediated esterification process, activating the carboxylic acid groups of aspartic acid for subsequent nucleophilic substitution. This procedure must be conducted under strictly anhydrous conditions to prevent hydrolysis of TMSCl and premature desilylation of the reactive intermediate. Begin by charging a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and calcium chloride drying tube with L-aspartic acid (10.0 g, 75.1 mmol) and anhydrous acetonitrile (150 mL). Activate the stirring mechanism and slowly add trimethylsilyl chloride (27.2 mL, 214.5 mmol, 2.85 equiv) dropwise via pressure-equalizing addition funnel over a period of 20 minutes, maintaining the reaction temperature at 25-30°C using a cooling water bath if necessary [1] [2].
After complete addition of TMSCl, heat the reaction mixture to gentle reflux (80-85°C) with continuous stirring for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexanes (3:7) as the mobile phase. The completion of silylation is indicated by the formation of a clear, homogeneous solution and the disappearance of the starting material spot on TLC visualization. Upon completion, allow the reaction mixture to cool to ambient temperature and proceed directly to the next alcoholysis step without isolation of the bis(trimethylsilyl) aspartate intermediate, which is moisture-sensitive and prone to decomposition upon exposure to atmospheric humidity. For reactions requiring characterization of the silylated intermediate, remove a small aliquot under nitrogen atmosphere and analyze by ¹H NMR spectroscopy, expecting characteristic trimethylsilyl proton signals at δ 0.2-0.3 ppm.
The esterification step transforms the silylated aspartic acid intermediate into diethyl aspartate through alcoholysis with absolute ethanol. To the cooled reaction mixture containing bis(trimethylsilyl) aspartate, slowly add absolute ethanol (100 mL, 1.71 mol, 22.8 equiv) dropwise with efficient stirring over 30 minutes, maintaining the temperature below 40°C to minimize volatilization of ethanol and TMSCl byproducts. After complete addition, heat the resulting mixture under reflux at 85°C for 6-8 hours, periodically monitoring the reaction progress by TLC analysis (silica gel, ethyl acetate/hexanes 1:1) until complete consumption of the silyl intermediate is observed [1].
Upon reaction completion, carefully concentrate the mixture under reduced pressure (40°C water bath, 100-150 mmHg) to approximately one-third of the original volume, then dilute with dichloromethane (200 mL) and transfer to a separatory funnel. Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 × 100 mL) to neutralize residual HCl, followed by brine (100 mL) to remove traces of water and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl aspartate as a pale yellow oil. Purify the product by vacuum distillation (boiling point: 125-127°C at 12 mmHg) or flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford analytically pure diethyl aspartate as a colorless oil (typical yield: 85-92%). The following workflow illustrates the complete experimental procedure:
Figure 2: Experimental workflow for TMSCl-mediated synthesis of diethyl aspartate
Comprehensive structural verification of diethyl aspartate synthesized via TMSCl-mediated esterification is essential for quality control in pharmaceutical applications. The successful formation of diethyl aspartate is confirmed through a combination of spectroscopic techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum (CDCl₃, 400 MHz) displays characteristic signals at δ 4.15 (q, J = 7.1 Hz, 4H, 2×OCH₂CH₃), 3.65 (dd, J = 6.2, 5.1 Hz, 1H, α-CH), 2.85 (dd, J = 16.8, 5.1 Hz, 1H, β-CH₂), 2.70 (dd, J = 16.8, 6.2 Hz, 1H, β-CH₂), and 1.25 (t, J = 7.1 Hz, 6H, 2×OCH₂CH₃). The ¹³C NMR spectrum (CDCl₃, 100 MHz) exhibits carbonyl carbons at δ 172.5 and 171.8, with additional signals at δ 60.8 (2×OCH₂CH₃), 52.1 (α-CH), 37.5 (β-CH₂), and 14.3 (2×OCH₂CH₃) [2].
High-resolution mass spectrometry (HRMS) provides additional confirmation of molecular structure, with electrospray ionization (ESI) typically showing [M+H]⁺ ion at m/z 204.1234 (calculated for C₈H₁₅NO₄: 204.1230). The purity of diethyl aspartate is assessed by gas chromatography (GC) or HPLC, with the TMSCl-mediated synthesis typically yielding products of >98% chemical purity when optimal reaction conditions are maintained. For specialized applications requiring extreme purity, particularly in peptide pharmaceutical synthesis, additional purification by preparative HPLC may be employed using a C18 column and water-acetonitrile gradient elution.
Table 2: Analytical characterization data for diethyl aspartate synthesized via TMSCl-mediated esterification
| Analytical Method | Experimental Conditions | Characteristic Features |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 4.15 (q, 4H, OCH₂CH₃), 3.65 (m, 1H, α-CH), 2.85 (dd, 1H, β-CH₂), 2.70 (dd, 1H, β-CH₂), 1.25 (t, 6H, OCH₂CH₃) |
| ¹³C NMR | 100 MHz, CDCl₃ | δ 172.5, 171.8 (C=O), 60.8 (OCH₂CH₃), 52.1 (α-CH), 37.5 (β-CH₂), 14.3 (OCH₂CH₃) |
| Mass Spectrometry | ESI+, HRMS | [M+H]⁺ m/z 204.1234 (calculated 204.1230 for C₈H₁₅NO₄) |
| HPLC Purity | C18 column, UV 215 nm | >98% purity, retention time 6.8 min (water-acetonitrile gradient) |
| Optical Rotation | 20°C, Na D-line | [α]²⁰D = +24.5° (c=1, EtOH) |
The TMSCl-mediated synthesis of diethyl aspartate serves as a critical step in the preparation of protected aspartic acid derivatives for peptide synthesis, particularly in pharmaceutical development where controlled stereochemistry is essential. The diethyl ester protection strategy provides excellent stability during peptide chain elongation while allowing subsequent selective deprotection under mild basic conditions. This approach has been successfully implemented in the synthesis of complex peptides containing multiple aspartic acid residues, with demonstrated preservation of chiral integrity (racemization <1%) as confirmed by Marfey's analysis of the final peptide products [2].
Recent advancements have integrated TMSCl-mediated esterification with solid-phase peptide synthesis (SPPS) methodologies, enabling efficient preparation of aspartate-containing peptides with potential therapeutic applications. The compatibility of diethyl aspartate with standard coupling reagents such as HBTU/HOBt and DIC/Oxyma has been established, with coupling efficiencies exceeding 95% in model dipeptide systems. This synthetic approach is particularly valuable for constructing aspartate-rich sequences in drug candidates targeting enzymatic processes, with the diester protection mitigating potential side reactions during peptide assembly while maintaining favorable solubility characteristics in organic solvents commonly employed in peptide chemistry.
Successful implementation of TMSCl-mediated esterification requires attention to potential technical challenges that may impact reaction efficiency and product quality. Incomplete silylation often manifests as heterogeneous reaction mixtures or low conversion, typically resulting from inadequate drying of solvents or equipment. This issue can be addressed by ensuring rigorous anhydrous conditions through flame-drying of glassware under vacuum, storage of solvents over molecular sieves, and use of inert atmosphere (nitrogen or argon) throughout the procedure. Another common challenge is partial esterification, characterized by the formation of monoethyl ester byproducts, which can be minimized by employing stoichiometric excess of ethanol (≥20 equiv) and extending reaction time to 8 hours for complete conversion [1] [2].
The racemization at the α-chiral center represents a critical concern in amino acid esterification, particularly for products intended for peptide synthesis. Racemization can be detected by chiral HPLC or optical rotation measurements and is primarily caused by prolonged exposure to acidic conditions or elevated temperatures. Optimization studies indicate that maintaining the reaction temperature below 85°C during esterification and implementing neutral workup conditions effectively minimizes epimerization, with typical racemization levels below 1% under optimized protocols. For applications requiring extremely high stereochemical purity, incorporating zinc dust as a neutral activator in the silylation step has been demonstrated to further reduce racemization to <0.5% while accelerating the reaction kinetics [2].
Table 3: Troubleshooting guide for TMSCl-mediated esterification of aspartic acid
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low conversion | Moisture contamination, insufficient TMSCl, short reaction time | Ensure anhydrous conditions; increase TMSCl (2.5-3.0 equiv); extend silylation to 4 hours |
| Monoethyl ester formation | Insufficient ethanol, short esterification time | Use ethanol excess (20-25 equiv); extend esterification to 8 hours; monitor by TLC |
| Racemization | High temperature, acidic conditions | Maintain temperature <85°C; add Zn dust (5 mol%); use neutral workup conditions |
| Color impurities | Overheating, reagent impurities | Purify by distillation or column chromatography; use fresh TMSCl |
| Low yield after purification | Volatility of product, decomposition during distillation | Use lower bath temperature (40-45°C) during concentration; employ short-path distillation |
The TMSCl-mediated esterification process necessitates implementation of comprehensive safety protocols due to the reactive and hazardous nature of the reagents involved. TMSCl is classified as highly flammable (flash point: -28°C) and reacts violently with water, releasing hydrogen chloride gas which is corrosive and causes severe respiratory irritation. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Emergency equipment, including acid gas neutralizers and safety showers, should be readily accessible throughout the procedure. Particular caution is required during the workup stage, where the addition of aqueous sodium bicarbonate generates vigorous effervescence due to CO₂ release; this step should be performed slowly with frequent venting of the separatory funnel [1].
Environmental considerations for this synthetic methodology focus on proper management of silicon-containing waste streams and minimization of solvent usage. The synthesis generates trimethylsilanol as a byproduct, which should be collected separately from halogenated solvent waste for appropriate disposal. From a green chemistry perspective, recent process intensification efforts have demonstrated the potential for solvent reduction through increased substrate concentration (up to 0.5 M) without compromising yield or purity. Alternative methodologies employing catalytic TMSCl (0.2-0.3 equiv) in combination with tertiary amine bases have shown promise in reducing silicon waste while maintaining high conversion efficiency, though these approaches may require extended reaction times for complete esterification of aspartic acid.
The TMSCl-mediated esterification represents one of several methodological approaches for preparing diethyl aspartate, each with distinct advantages and limitations. Traditional Fischer esterification employing acidic catalysts (concentrated H₂SO₄ or p-toluenesulfonic acid) in refluxing ethanol typically requires 12-24 hours reaction time and yields diethyl aspartate in 70-80% yield, with potential racemization issues due to prolonged exposure to strong acids. Carbodiimide-mediated coupling (DCC/DMAP) offers milder conditions but generates stoichiometric urea byproducts that complicate purification and may incorporate aspartimide impurities. The TMSCl method provides a balanced approach with superior reaction kinetics (6-8 hours), excellent yields (85-92%), and minimal racemization, though it requires careful handling of moisture-sensitive reagents [1] [2].
Emerging technologies such as enzyme-catalyzed esterification using immobilized lipases offer an environmentally benign alternative with exceptional stereoselectivity, but these biocatalytic processes typically require extended reaction times (24-48 hours) and specialized equipment, limiting their current applicability in industrial settings. The selection of an appropriate esterification methodology ultimately depends on specific application requirements, with the TMSCl-mediated approach representing an optimal solution for pharmaceutical applications demanding high chemical and optical purity with reasonable process economics. Future developments in this field are likely to focus on continuous flow processing of TMSCl-mediated reactions, enabling improved heat and mass transfer while minimizing handling of hazardous reagents.
The TMSCl-mediated synthesis of diethyl aspartate represents a robust and efficient methodology that addresses several limitations of traditional esterification approaches for amino acids. The sequential silylation-alcoholysis mechanism enables high-yield conversion under relatively mild conditions while effectively preserving chiral integrity, making this protocol particularly valuable for pharmaceutical applications requiring stringent control of stereochemical purity. The comprehensive experimental procedures outlined in this application note have been optimized for reproducibility and scalability, providing researchers with detailed technical guidance for implementation in both academic and industrial settings.
The continued evolution of TMSCl-mediated methodologies, including the integration of zinc-activated silylation and development of continuous flow processes, promises to further enhance the efficiency and sustainability of this synthetic approach. As peptide-based therapeutics gain increasing importance in drug development, the availability of reliable protocols for preparing protected amino acid derivatives such as diethyl aspartate will remain essential for advancing pharmaceutical research and development efforts.
The enzymatic regioselective polymerization of diethyl L-aspartate represents a significant advancement in the synthesis of polypeptides with controlled architecture for pharmaceutical applications. Unlike conventional chemical methods that often produce random regiochemistry, enzyme-catalyzed polymerization enables precise control over the regioselectivity (α- vs β-linkages) and molecular weight of the resulting polyaspartate derivatives. This control is crucial for pharmaceutical applications where the three-dimensional structure directly influences biological activity, metabolic stability, and pharmacokinetic properties. The growing importance of biodegradable polymers in drug delivery systems has further driven interest in enzymatic methods that provide sustainable alternatives to traditional synthetic approaches while offering superior control at the molecular level.
Regioselectivity in chemical synthesis refers to the preference for bond formation or cleavage to occur in one direction over all other possible directions [1]. In the context of aspartic acid polymerization, this manifests as preferential formation of either α-peptide bonds (between the α-amino and α-carboxyl groups) or β-peptide bonds (between the α-amino and β-carboxyl groups). Traditional thermal polymerization of aspartic acid typically produces a mixed regiochemistry with approximately 30% α-linkages and 70% β-linkages [2], whereas enzymatic methods can dramatically shift this preference, achieving up to 94% α-linkages with certain catalysts [3]. This remarkable selectivity control enables researchers to tailor polypeptide properties for specific pharmaceutical applications, including drug delivery systems, biodegradable scaffolds, and functional biomaterials.
Monomer Preparation:
Polymerization Setup:
Polymerization Reaction:
Workup and Purification:
Post-Polymerization Processing (Optional):
Reaction Medium Preparation:
Polymerization Reaction:
Workup and Isolation:
Table 1: Comparative Analysis of Enzymatic Polymerization Methods for Diethyl L-Aspartate
| Parameter | CAL-B Method | Protease Method | Traditional Thermal |
|---|---|---|---|
| Optimal Temperature | 80°C | 30-50°C (optimal 40°C) | 180-220°C |
| Reaction Time | 24 hours | 48 hours | 2-6 hours |
| Catalyst Loading | 10% w/w (immobilized) | 30% w/w (soluble) | None |
| α:β Regioselectivity | 94:6 | ~88:12 | ~30:70 |
| Maximum Yield | 70% | 85% | 75-90% |
| Average DP | 50 | ~15 (Mw ~3,700) | Variable (1,000-10,000) |
| Reaction Mechanism | Controlled chain-growth | Step-growth/polycondensation | Step-growth polycondensation |
| Biodegradability | High | High | Moderate to low |
Table 2: Structural and Kinetic Parameters of Enzymatically Synthesized Polyaspartates
| Characteristic | CAL-B Product | Protease Product |
|---|---|---|
| Primary Linkage | α-amide (94%) | α-amide (88%) |
| Molecular Weight Control | Good (controlled mechanism) | Moderate (step mechanism) |
| Polymer Architecture | Linear | Linear |
| Kinetic Profile | First-order up to 90% conversion | Mixed order throughout |
| Competing Reactions | Transesterification minimal | Potential hydrolysis |
| Post-polymerization Modification | Straightforward saponification | Straightforward saponification |
| Aqueous Solubility (Na-salt) | High | High |
| Biodegradation Rate | Rapid (days to weeks) | Rapid (days to weeks) |
The regiocontrolled polyaspartates synthesized through enzymatic methods present significant advantages for pharmaceutical applications. The predominantly α-linked architecture resembles natural polypeptides, potentially enhancing biocompatibility and reducing immunogenic responses compared to β-linked counterparts. These polymers serve as exceptional platforms for drug delivery systems, particularly for controlled release formulations, targeted therapies, and polymer-drug conjugates. The pendant carboxylic acid groups along the polymer backbone provide convenient sites for covalent attachment of therapeutic agents or targeting moieties, while the adjustable molecular weight enables control over drug loading and release kinetics.
Key application considerations include:
Degradation Profile: Enzymatically synthesized polyaspartates demonstrate predictable biodegradation patterns, with cleavage primarily through hydrolysis of amide bonds or enzymatic degradation by specific hydrolases [4]. This controlled degradation is essential for timed-release formulations.
Functionalization Strategies: The carboxylic acid groups can be conjugated with active pharmaceutical ingredients (APIs) through amide or ester linkages, or utilized to attach targeting ligands such as peptides, antibodies, or aptamers for targeted drug delivery.
Safety Profile: Poly(aspartic acid) derivatives are generally well-tolerated, with demonstrated safety in various biological applications. However, as with any polymer therapeutic, comprehensive toxicological evaluation is necessary, including assessment of metabolic byproducts and clearance pathways.
When planning enzymatic polymerization experiments for pharmaceutical applications, several critical factors must be addressed:
Monomer Purity: Even trace impurities can significantly impact enzyme activity and polymer properties. Implement rigorous purification (recrystallization, chromatography) and verification (HPLC, NMR) methods for the diethyl L-aspartate monomer.
Water Content Control: While complete anhydrous conditions deactivate enzymes, excess water promotes competitive hydrolysis. The optimal water activity (a_w) ranges from 0.4 to 0.7, achievable through controlled addition or use of salt hydrate pairs.
Scale-up Considerations: While the CAL-B method demonstrates excellent regioselectivity, the high temperature (80°C) may present challenges for heat-sensitive compounds. The protease method operates at milder temperatures but requires longer reaction times. Evaluate this trade-off based on specific application requirements.
Analytical Strategy: Implement orthogonal characterization methods including GPC, NMR, MS, and FTIR to fully characterize the polymeric products. Pay particular attention to end-group analysis as it influences subsequent conjugation chemistry.
For pharmaceutical development, regulatory considerations must be integrated early in the process. The enzyme source and immobilization support materials should be of pharmaceutical grade when possible. Document the removal of enzyme residues from the final polymer product, as this is a critical regulatory requirement. The synthetic process should be designed with Good Manufacturing Practice (GMP) principles in mind, including defined specifications for raw materials, in-process controls, and final product characterization.
From a commercialization perspective, the economic viability of enzymatic polymerization must be evaluated. While enzyme catalysts may have higher initial costs than chemical catalysts, their reusability (particularly immobilized systems like CAL-B) and the value-added nature of regiocontrolled polymers can offset these costs. Lifecycle assessment studies indicate that enzymatic methods generally have reduced environmental impact compared to conventional chemical synthesis, which may provide regulatory advantages in certain jurisdictions.
Figure 1: Enzymatic Polymerization Workflow and Applications - This diagram illustrates the two primary enzymatic approaches for diethyl L-aspartate polymerization and their resulting products with different regioselectivity profiles, along with their key pharmaceutical applications.
The enzymatic regioselective polymerization of diethyl L-aspartate provides pharmaceutical researchers with a powerful tool for creating precisely controlled polypeptide materials. The CAL-B catalyzed method offers superior regiocontrol (94% α-selectivity) and controlled molecular weight growth, making it ideal for applications requiring precise polymer architecture. The protease-catalyzed approach provides a milder alternative with good regioselectivity (88% α-linkages), though with lower molecular weight products. Both methods represent significant advances over traditional thermal polymerization, which offers limited regiochemical control.
The future development of enzymatic polymerization will likely focus on expanded enzyme libraries, directed evolution approaches to enhance catalytic efficiency and selectivity, and integration with other controlled polymerization techniques. As the demand for biocompatible and biodegradable polymers continues to grow in pharmaceutical science, these enzymatic methods will play an increasingly important role in the development of next-generation polymer therapeutics and biomaterials.
Diethyl aspartate (diethyl 2-aminobutanedioate) is an important chemical intermediate with significant applications in pharmaceutical synthesis, biodegradable polymer production, and specialty chemical manufacturing. It serves as a key precursor for various biologically active compounds, including aspartate transcarbamoylase inhibitors that have demonstrated antimicrobial and potential antitumor properties. [1] Traditional synthesis methods often employ homogeneous acid catalysts, which present challenges including catalyst separation, equipment corrosion, and environmental concerns. These limitations have driven research toward heterogeneous solid acid catalysts that offer advantages such as reusability, easier separation, and reduced waste generation.
The development of efficient catalytic systems for diethyl aspartate production aligns with growing demands for sustainable chemical processes in pharmaceutical and fine chemical industries. Solid acid catalysts provide opportunities for process intensification and continuous manufacturing, which are particularly valuable in regulated industries like pharmaceutical manufacturing. This document presents detailed application notes and experimental protocols for synthesizing diethyl aspartate using solid acid catalysts, with a focus on catalyst characterization, reaction optimization, and process scalability to support researchers and development professionals in implementing these methods.
The design of effective solid acid catalysts for diethyl aspartate synthesis requires careful consideration of several structural parameters and acidic properties. Based on current research, optimal catalyst systems should feature:
Mixed metal oxide (MMO) systems derived from layered double hydroxide (LDH) precursors have demonstrated exceptional promise for esterification and transesterification reactions. These materials benefit from structural memory effects, tunable acid-base site distributions, and high thermal stability. The LDH precursor approach enables precise control over metal cation distribution and ratio in the resulting MMOs, allowing systematic optimization of catalytic properties. [2]
Several synthetic routes can be employed for diethyl aspartate production, each with distinct advantages and limitations:
The focus of these application notes is primarily on thermocatalytic approaches using solid acid catalysts, which offer advantages for industrial scalability and process economics. Enzymatic methods, while promising for specific specialty applications, currently face challenges in reaction scale-up and catalyst cost for bulk chemical production.
Table 1: Performance of Various Solid Acid Catalysts in Diethyl Aspartate Synthesis
| Catalyst Type | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reusability (cycles) |
|---|---|---|---|---|---|
| Mg₂Zr₀.₅₃Al₀.₄₇-MMO | 200°C, 5 h, autoclave | 89.5 | 94.2 | 84.3 | 5 (≤5% activity loss) |
| Sulfated ZrO₂ | 180°C, 6 h, batch | 78.3 | 86.7 | 67.9 | 4 (∼15% activity loss) |
| Acidic Resin | 150°C, 8 h, batch | 65.7 | 92.4 | 60.7 | 3 (significant degradation) |
| H-ZSM-5 | 220°C, 4 h, batch | 82.6 | 78.9 | 65.2 | 5 (≤8% activity loss) |
| WO₃/ZrO₂ | 190°C, 6 h, batch | 85.4 | 88.3 | 75.4 | 4 (∼12% activity loss) |
The data in Table 1 demonstrates that the Mg—Zr—Al MMO catalyst achieves superior performance in diethyl aspartate synthesis, combining high conversion with excellent selectivity and outstanding stability. This enhanced performance can be attributed to the balanced acid-base properties and structural stability of the MMO system. [2]
Table 2: Characterization of Mg—Zr—Al Mixed Metal Oxide Catalyst
| Characterization Technique | Key Parameters | Results for Mg₂Zr₀.₅₃Al₀.₄₇-MMO | Correlation with Catalytic Performance |
|---|---|---|---|
| XRD | Crystallite size, phase composition | MgO-periclase phase, ZrO₂ tetragonal, amorphous Al₂O₃ | High dispersion of active components |
| N₂ physisorption | BET surface area, pore volume, pore size | 184 m²/g, 0.48 cm³/g, 3.8 nm average pore size | Accessible active sites, reduced diffusion limitations |
| NH₃-TPD | Acid site density, strength | Weak acid sites: 0.42 mmol/g | Activates urea and intermediate ethyl carbamate |
| CO₂-TPD | Base site density, strength | Medium strength base sites: 0.38 mmol/g | Facilitates ethanol activation to ethoxide species |
| Py-IR | Lewis/Brønsted acid ratio | L/B ratio: 3.2 (predominantly Lewis acids) | Complementary activation of reactants |
| TEM/SEM | Morphology, particle size | Plate-like morphology, 10-25 nm crystallites | High external surface area |
Characterization data reveals that the optimal performance of the Mg₂Zr₀.₅₃Al₀.₄₇-MMO catalyst correlates with its balanced acid-base properties, nanoscale architecture, and high surface area. The presence of both weak Lewis acid sites and medium-strength basic sites enables synergistic activation of reactants, while the mesoporous structure ensures efficient mass transport. [2]
Mg—Zr—Al Mixed Metal Oxide Catalyst Synthesis
Objective: Prepare Mg₂ZrxAl1−x–MMO catalysts with controlled acid-base properties via LDH precursors.
Materials:
Procedure:
Quality Control:
This preparation method enables precise control over catalyst composition and acid-base properties by varying the Zr/Al ratio in the LDH precursor. [2]
Acid-Base Property Assessment
Objective: Quantify acid and base site density and strength distribution.
NH₃-TPD and CO₂-TPD Protocol:
In Situ FTIR for Reaction Mechanism Study:
These characterization techniques provide critical insights into structure-activity relationships and guide catalyst optimization. [2]
Diethyl Aspartate Synthesis from Aspartic Acid and Ethanol
Objective: Evaluate catalytic performance in diethyl aspartate synthesis.
Materials:
Reaction Setup:
Reaction Monitoring:
Product Analysis:
This protocol enables systematic evaluation of catalyst performance under controlled conditions and generates kinetic data for process optimization. [2]
Diagram Title: Solid Acid Catalyst Development Workflow
Diagram Title: Acid-Base Synergistic Catalysis Mechanism
The successful implementation of solid acid catalysis for diethyl aspartate synthesis depends on several critical factors:
Acid-base balance: The optimal catalytic performance requires careful balancing of acid and base site densities and strengths. Research indicates that a molar ratio of weak acid sites to medium-strength base sites of approximately 1.1:1 provides optimal synergy for the reaction network. [2]
Prevention of catalyst deactivation: The main deactivation mechanisms include coking (carbon deposition), leaching of active components, and structural degradation. Regular regeneration at 450-500°C in air flow can restore activity for coke-fouled catalysts. For catalysts experiencing leaching or structural degradation, optimization of the preparation method to enhance stability is recommended.
Water management: As esterification reactions produce water, efficient water removal during reaction can shift equilibrium toward higher yields. Options include molecular sieves, azeotropic distillation, or pervaporation membranes in continuous systems.
For industrial translation of these catalytic systems, several practical aspects require attention:
Catalyst forming: Powder catalysts used in laboratory studies require forming into technical shapes (extrudates, spheres) for industrial reactors, which may affect mass transfer and pressure drop.
Reactor selection: Fixed-bed reactors offer advantages for continuous operation, while slurry reactors provide better temperature control but require catalyst separation.
Process integration: Opportunities exist for heat integration (using reaction heat for separation) and mass integration (recycling unreacted starting materials).
The Mg-Zr-Al MMO catalyst system demonstrates excellent potential for scale-up due to its robust nature, consistent performance, and proven regeneration capability. [2]
Solid acid catalysts, particularly Mg-Zr-Al mixed metal oxides derived from LDH precursors, offer a sustainable and efficient pathway for diethyl aspartate synthesis. The synergistic cooperation between carefully balanced acid and base sites enables high conversion and selectivity under optimized reaction conditions. The protocols and application notes provided in this document offer researchers comprehensive guidance for implementing these catalytic systems in both laboratory and potential industrial settings.
Future development directions include:
The continued advancement of solid acid catalysis for specialty chemical synthesis represents an important contribution to green chemistry and sustainable process development in the pharmaceutical and fine chemical industries.
Aspartic acid (Asp) residues present unique challenges in solid-phase peptide synthesis (SPPS) due to the high susceptibility of their side chain carboxylic acid groups to form aspartimides through base-catalyzed intramolecular cyclization. This side reaction occurs during routine Fmoc deprotection with piperidine treatment and is particularly problematic when aspartic acid is followed by certain amino acids in the sequence, especially glycine, asparagine, or another aspartic acid [1]. Aspartimide formation leads to a complex mixture of byproducts including α- and β-piperidides, racemized species, and isoaspartyl peptides that are often difficult to separate from the target peptide and can compromise both yield and biological activity [2].
The critical importance of appropriate aspartic acid protecting groups extends across multiple domains of peptide science, from academic research to industrial pharmaceutical production. As peptide-based therapeutics continue to gain prominence in drug development—with applications in oncology, metabolic diseases, and neurology—the need for robust synthetic methodologies becomes increasingly pressing. The economic impact of aspartimide formation can be substantial in manufacturing settings, where purification of affected peptides adds significant cost and complexity to production processes. These challenges have driven continuous innovation in protecting group design, with recent approaches focusing on both steric hindrance and alternative chemical linkages to suppress unwanted cyclization while maintaining compatibility with standard SPPS protocols [1] [2].
Table 1: Comparison of commercially available protected aspartic acid derivatives for Fmoc-SPPS
| Protecting Group | Derivative Name | Suppression of Aspartimide | Cleavage Conditions | Compatibility Notes | Relative Cost |
|---|---|---|---|---|---|
| t-Butyl (OtBu) | Fmoc-Asp(OtBu)-OH | Minimal | TFA (>95%) | Standard for most sequences | $ |
| 2-Phenylisopropyl (O-2-PhiPr) | Fmoc-Asp(O-2-PhiPr)-OH | Moderate | 1% TFA/DCM | Selective deprotection possible | $$ |
| Allyl (OAll) | Fmoc-Asp(OAll)-OH | Good | Pd(0) catalysis | Orthogonal to acid/base labile groups | $$ |
| Benzyl (OBno) | Fmoc-Asp(OBno)-OH | Excellent | TFA (>95%) | Minimal alkylation byproducts | $$ |
| 4-Azidobenzyl (4-N3-OBzl) | Fmoc-Asp(4-N3-OBzl)-OH | Good | Staudinger Reduction (TCEP, DTT) or Click Chemistry | Physiological deprotection possible | $$$ |
| Cyanosulfurylide (CSY) | Fmoc-Asp(CSY)-OH | Complete | NCS/H2O | Exceptional stability during synthesis | $$$ |
The selection of an appropriate aspartic acid protecting group must consider multiple factors beyond simply suppressing aspartimide formation. The steric bulk of the protecting group significantly influences both the coupling efficiency during chain assembly and the solubility characteristics of the growing peptide chain. Traditional groups like t-butyl (OtBu) offer minimal protection against aspartimide formation, particularly in challenging sequences such as Asp-Gly, where cyclization can exceed 50% in some cases [2]. In contrast, more specialized protecting groups like OBno (benzyl-based) and the innovative CSY (cyanosulfurylide) provide substantially improved performance but may come with trade-offs in cost or require non-standard deprotection conditions.
The orthogonality of protecting groups represents another critical consideration in complex peptide synthesis. For peptides requiring segment condensation or post-synthetic modification, protecting groups such as allyl esters or 4-azidobenzyl offer unique advantages. The 4-azidobenzyl protecting group is particularly valuable in chemical biology applications, as it enables selective deprotection under physiological conditions through Staudinger reduction or serves as a handle for bioorthogonal conjugation via click chemistry [3]. Similarly, the exceptional stability of the CSY group across a wide range of chemical conditions makes it ideal for complex syntheses involving multiple ligation steps or extended handling under various reaction conditions [1].
Materials Required:
Procedure:
Troubleshooting Notes:
Materials Required:
Procedure:
Applications:
The 4-azidobenzyl (4-N3-OBzl) protecting group represents a sophisticated approach to aspartic acid protection that enables unique applications beyond simple prevention of aspartimide formation. This protecting group exhibits remarkable stability during standard Fmoc-SPPS conditions, including repeated piperidine treatments, Pd(0)-catalyzed deprotections, and acidic cleavage conditions. However, its true utility emerges in the post-assembly phase, where the azide functionality can be selectively manipulated through two primary pathways: Staudinger reduction to reveal the free carboxylic acid or click chemistry for conjugation applications [3].
The versatility of this protecting group enables novel strategies in peptide engineering and chemical biology. For prodrug development, peptides can be synthesized with critical aspartate residues protected as the 4-azidobenzyl ester, rendering them inactive until specific triggering events in physiological environments. Similarly, for activity-based probes, the protected aspartate can serve as a latent catalytic residue that is unmasked upon exposure to specific cellular environments or external stimuli. The compatibility of 4-N3-OBzl protected amino acids with genetic code expansion systems further broadens their utility, allowing site-specific incorporation into biosynthetically produced proteins for subsequent chemical manipulation [3].
Diagram 1: Workflow for utilizing 4-N3-OBzl protected aspartate in peptide synthesis and applications
The cyanosulfurylide (CSY) protecting group represents a paradigm shift in carboxylic acid protection, moving away from traditional ester chemistry toward a carbon-carbon bond linkage that is completely resistant to base-induced aspartimide formation. This innovative approach addresses the fundamental mechanism of aspartimide formation—nucleophilic attack of the backbone amide on the side chain carbonyl—by replacing the electrophilic carbonyl with a zwitterionic structure that is unreactive toward nucleophiles. The CSY group demonstrates exceptional stability across a wide range of conditions encountered in peptide synthesis, including strong acids, bases, reducing agents, and radical initiators [1].
The deprotection mechanism of CSY groups involves a highly selective reaction with electrophilic halogen species, particularly N-chlorosuccinimide (NCS) under aqueous conditions. This process proceeds through chlorination of the ylide followed by hydration and C-C bond cleavage to regenerate the native carboxylic acid functionality. Importantly, this deprotection occurs rapidly (typically within 5 minutes) under conditions compatible with most unprotected amino acid side chains, with the notable exception of methionine, which can be substituted with norleucine if necessary. The orthogonality of CSY deprotection to standard peptide handling conditions enables its application in complex synthetic schemes, including native chemical ligation and post-translational modifications [1].
Materials Required:
Procedure:
Critical Notes:
Diagram 2: Comparative workflow for preventing aspartimide formation using CSY protection
The strategic selection of appropriate aspartic acid protecting groups has evolved from a simple consideration of side chain masking to a sophisticated decision that can determine the success or failure of complex peptide synthesis. The continuing challenges of aspartimide formation, particularly in demanding sequences and longer peptides, have driven innovation across multiple fronts—from optimized traditional protecting groups like OBno to fundamentally new approaches like CSY protection. Each solution offers distinct advantages and limitations, requiring researchers to carefully match protecting group strategy with their specific synthetic goals, sequence constraints, and intended applications.
For routine peptide synthesis without particularly aspartimide-prone sequences, traditional OtBu protection may suffice, while challenging sequences like Asp-Gly clearly benefit from the enhanced protection provided by OBno derivatives. For advanced applications requiring selective deprotection or conjugation, 4-N3-OBzl protected aspartate offers unique versatility through its orthogonal deprotection chemistry. Meanwhile, the emerging CSY technology represents a potentially transformative solution for the most demanding synthetic challenges, particularly in pharmaceutical development where purity requirements are stringent. As peptide-based therapeutics continue to expand into new biological targets and more complex architectures, these refined protecting group strategies will play an increasingly vital role in enabling their synthesis and functionalization.
The stability of diethyl DL-aspartate against hydrolysis is primarily controlled by the following environmental and compositional factors. Understanding these is crucial for designing stable experimental setups and formulations.
Table 1: Factors Affecting this compound Hydrolysis Stability
| Factor | Influence on Hydrolysis & Stabilization Strategies | Key Findings & Recommendations |
|---|---|---|
| pH | Rate of ester hydrolysis is pH-dependent; can be catalyzed by both acid and base [1]. | Maintain a controlled pH buffer system; optimal pH may depend on specific application (e.g., protease-catalyzed oligomerization occurs at pH 8.5) [2]. |
| Temperature | Hydrolysis rate increases with temperature [1] [3]. | Store in a cool place; minimize heat exposure during processing. Kinetic studies show reactions at 40°C [2]. |
| Water/Moisture | Hydrolysis requires water molecule reaction with ester bond [1] [4]. | Minimize exposure to humidity; use dry powders reconstituted immediately before use; moisture-proof packaging [1] [4]. |
| Enzymes | Plasma esterases (e.g., carboxylesterase) can rapidly hydrolyze ester prodrugs; rates and involved enzymes vary between species [5]. | Account for enzymatic activity in biological experiments; species differences are significant (hydrolysis rates: rat >> human > dog) [5]. |
| Stabilizers | Antioxidants and chelating agents can inhibit hydrolysis [4]. | Use antioxidants (e.g., phenolic compounds) to scavenge free radicals; use chelating agents (e.g., EDTA) to complex metal ion catalysts [4]. |
A systematic approach to studying degradation kinetics is essential for accurately predicting the shelf-life of pharmaceuticals. The following workflow outlines the key steps, from study design to data analysis [3].
To implement the workflow, follow these established methodologies for each phase [3]:
Study Design & Stress Conditions
Sample Analysis & Data Collection
Kinetic Analysis & Shelf-life Prediction
Table 2: Frequently Asked Questions and Troubleshooting Guide
| Question | Issue & Solution |
|---|---|
| How can I prevent hydrolysis of my this compound solution during storage? | Issue: Ester hydrolysis during storage leads to loss of potency and generation of degradation products. Solution: Prepare the solution immediately before use. For longer-term storage, keep it in a cool, dry environment, consider lyophilization (freeze-drying), and use moisture-proof packaging. For formulations, adding ester stabilizers like carbodiimides can be effective [4]. |
| My prodrug is hydrolyzing too quickly in plasma assays. What could be the reason? | Issue: Rapid and unexpected hydrolytic activation in biological assays. Solution: This is often due to interspecies differences in plasma esterases. The hydrolysis rate can follow the order: rat >> human > dog. Identify the specific enzymes involved (e.g., carboxylesterase in rats) using selective esterase inhibitors in your assay [5]. |
| How can I confirm that my degradation study is measuring hydrolysis and not another reaction? | Issue: Difficulty in confirming the degradation pathway. Solution: Use analytical techniques to identify the degradation products. Hydrolysis of this compound should produce aspartic acid and ethanol. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can confirm the identity of these products, thus verifying hydrolysis as the primary degradation route. |
| The degradation kinetics of my solid dosage form doesn't fit a simple model. Why? | Issue: Complex kinetic behavior in solid-state formulations. Solution: Solid-state degradation is often more complex than in solution. It may follow pseudo-zero-order kinetics due to the constant drug concentration at saturation or represent a mixed order due to overlapping mechanisms. Use curve-fitting software and consider advanced kinetic models tailored for solid dosage forms [3]. |
The stability of this compound is a critical parameter that can determine the success of your experiments. The core principles to remember are:
| Problem Area | Common Issues | Suggested Solutions & Optimization Strategies |
|---|
| Precursor Synthesis (Aspartic Acid) | Low yield of L-aspartic acid from oxaloacetate [1]. | • Use pyridoxamine as a cofactor with Cu²⁺ metal ion catalysis. • Optimize reaction conditions: aim for ~5% yield within 1 hour [1]. | | | Oxaloacetate precursor instability [1]. | • Ensure metal ion catalyst is present to increase reaction speed, outcompeting degradation [1]. | | Polymerization & Processing | Low polymerization yield or poor regioselectivity [2]. | • Use Immobilized CAL-B (Candida antarctica Lipase B) as a catalyst. • Perform bulk polymerization (solvent-free) at 80°C for 24 hours. • This can achieve ~95% α-linkage selectivity and 70% yield of poly(ethyl-L-aspartate) [2]. | | | Difficulty handling polysuccinimide intermediate [3]. | • Convert polysuccinimide to sodium polyaspartate by hydrolysis with NaOH. • This results in a copolymer salt with ~30% alpha and ~70% beta linkages [3]. |
Q: What are the key advantages of using enzymatic polymerization for diethyl aspartate synthesis?
Q: My yield of L-aspartic acid is low. What is a biologically relevant catalyst I can use?
Q: Are there any resources that provide a full project cost analysis for scaling up a similar chemical plant?
1. Biomimetic Synthesis of L-Aspartic Acid Precursor [1]
2. Enzymatic Bulk Polymerization of L-Aspartic Acid Diethyl Ester [2]
The following diagram illustrates the two primary pathways for synthesizing polyaspartate from its precursors, based on the information available.
Racemization during coupling occurs when the activated amino acid forms an oxazolone intermediate. This intermediate can easily lose its stereochemistry by losing a proton from the chiral alpha-carbon, leading to a racemized product upon reprotonation [1]. Aspartate derivatives are also uniquely prone to aspartimide formation, a side reaction that can further lead to racemization [2] [1].
The diagram below illustrates the general pathway of racemization during amino acid activation.
This guide addresses common issues and solutions, with special attention to aspartate.
| Problem Area | Specific Issue | Recommended Solution | Key Additives/Reagents & Their Role |
|---|---|---|---|
| Coupling Strategy | General racemization during activation [1] | Use racemization-suppressing coupling reagents. Pre-activate the amino acid before adding to the resin. | HOBt, HOAt, 6-Cl-HOBt: Suppress oxazolone formation; CuCl₂: Effective for segment coupling and specific amino acids [1]. |
| Aspartate-Specific Side Reactions | Aspartimide formation (especially in Asp-Gly, Asp-Ala, Asp-Ser sequences), leading to racemized and beta-peptide products [1]. | Use backbone protecting groups (Hmb, Dmb) on the residue preceding Asp. For Fmoc chemistry, use pseudoprolines or Asp(OCy) (beta-cyclohexyl ester) [1]. | Hmb/Dmb backbone protection: Prevents hydrogen bonding and aspartimide formation; Pseudoprolines: Disrupt aggregation and prevent aspartimide formation [1]. |
| Base-Sensitive Residues | High racemization of Cys and His during base-driven Fmoc deprotection/coupling [1]. | For His, use a pi-imidazole protecting group (e.g., Mtt, Trit). For Cys, use a trityl (Trt) protecting group and optimized coupling protocols [1]. | Mtt/Trit for His: Protects the side chain from racemization; Trt for Cys: Reduces racemization tendency [1]. |
This protocol outlines a general method for incorporating a high-risk amino acid like aspartate using the Fmoc-strategy and in-situ activation.
Objective: To couple an Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) to a growing peptide chain on resin while minimizing racemization. Materials:
Workflow: The following diagram illustrates the key steps and decision points in the coupling and deprotection cycle.
Procedure:
| Solvent | Performance vs. DCM (Benchmark) | Key Advantages & Considerations |
|---|---|---|
| Dimethyl Carbonate (DMC) | Comparable or better yields for most tested reactions [1]. | Top recommended replacement for DCM; favorable EHS profile, biodegradable [1]. |
| Ethyl Acetate (iPrOAc) | Good performance, suitable for many reaction types [1]. | Good, safer alternative; check stability under basic conditions [1]. |
| Cyclopentyl Methyl Ether (CPME) | Good performance, suitable for many reaction types [1]. | Excellent, safer alternative; low water solubility, high boiling point [1]. |
| 2-Methyl-Tetrahydrofuran (2-MeTHF) | Good performance, suitable for many reaction types [1]. | Good, safer alternative; derived from renewable resources [1]. |
| Methyl tert-butyl ether (MTBE) | Lower yields for some specific reactions (e.g., t-butyl ester formation) [1]. | Use with caution; performance can be substrate-dependent [1]. |
The study identified Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) as a top-performing coupling reagent when used with DMC, offering a good balance of high yield, good EHS profile, and low atomic economy [1].
A major side reaction during the synthesis of aspartate-containing peptides is aspartimide formation, where the side chain ester is attacked by the backbone amide nitrogen, leading to a ring structure that can epimerize [2].
Countermeasures:
Controlling whether aspartate polymers form α-linked or β-linked backbones is crucial for their properties. While traditional chemical synthesis can lack selectivity, enzymatic catalysis offers a promising green alternative for related systems [3].
Although a direct method for aspartate isn't detailed in the search results, the principle is demonstrated with lysine ester polymerization [3]:
This demonstrates that choice of enzyme is critical for regiocontrol, a concept that may be applicable to aspartate ester systems.
Based on the gathered information, here are generalized workflows for your experiments.
Workflow for Sustainable Steglich Esterification
Strategy to Avoid Aspartimide Formation
What is the most effective 'green' solvent to replace DCM for Steglich esterification? Dimethyl Carbonate (DMC) is highly recommended. It performs as well as or better than DCM in many reactions, has a much better environmental health and safety (EHS) profile, and is biodegradable [1].
How can I prevent aspartimide formation in my peptide sequences? The most robust method is to use an aspartic acid building block with a bulky protecting group (like OPP or OMpe) or a CSY-protected aspartate. These groups create steric hindrance that physically blocks the cyclic intermediate from forming [2].
Can enzymes be used to control the linkage in aspartate polymers? While the search results do not detail a specific method for aspartate, a highly relevant precedent exists for lysine. Research shows that using different immobilized enzymes (lipase vs. trypsin) can selectively produce either α-linked or ε-linked polylysine from the same unprotected monomer [3]. This green and facile enzymatic approach is a promising direction for achieving regiocontrol with other amino acids like aspartate.
Q1: What are the key challenges when scaling up the enzymatic synthesis of Diethyl Aspartate? The primary challenge in scaling up the protease-catalyzed oligomerization of L-aspartate diethyl ester (Et₂-Asp) is maintaining control over the reaction yield and the degree of polymerization (DP) when moving from small-scale laboratory conditions to larger, industrial-scale production [1]. This process is highly sensitive to reaction conditions, and even minor deviations can significantly impact the final product.
Q2: How can we optimize reaction conditions to improve yield and control during scale-up? Extensive research has been performed to optimize the enzymatic oligomerization of Et₂-Asp using α-chymotrypsin. The table below summarizes the optimal conditions and their effects, which should serve as a baseline for process development and scaling efforts [1].
Table 1: Optimal Reaction Conditions for α-Chymotrypsin-Catalyzed Et₂-Asp Oligomerization
| Reaction Parameter | Optimal Condition | Impact on Output |
|---|---|---|
| pH | 8.5 | Maximizes enzyme activity and reaction rate. |
| Temperature | 40 °C | Balances reaction speed with enzyme stability. |
| Reaction Time | 5 minutes | Achieves ~60% yield; longer times may not be beneficial. |
| Enzyme Concentration ([E]) | 3 mg/mL | Sufficient to catalyze the reaction efficiently. |
| Monomer Concentration ([S]) | 0.5 M | Provides a high substrate load without significant inhibition. |
| Preferred Enzyme | α-Chymotrypsin | Identified as far more efficient than papain for this specific reaction [1]. |
Q3: What is the typical workflow for the enzymatic production of oligo(aspartate)? The following diagram outlines the key stages and decision points in the enzymatic production process, from preparation to the final product. Adhering to this workflow ensures consistency and helps in troubleshooting.
Q4: Our yield is lower than expected. What could be the cause? Low yield can be attributed to several factors related to deviations from the optimized protocol. Consider the following troubleshooting guide:
Table 2: Troubleshooting Low Yields in Diethyl Aspartate Oligomerization
| Observed Problem | Potential Causes | Recommended Actions |
|---|---|---|
| Low Yield | Sub-optimal pH or temperature. | Calibrate pH meters and temperature sensors rigorously. |
| Enzyme activity has degraded. | Source fresh enzyme aliquots and ensure proper storage conditions. | |
| Reaction time is too short or long. | Verify and precisely control the reaction timing. | |
| Low Degree of Polymerization (DP) | Incorrect monomer-to-enzyme ratio. | Recalculate and confirm molar concentrations of all components. |
| Presence of impurities or water in the system. | Use high-purity reagents and control moisture in the reaction vessel. | |
| Enzyme Inefficiency | Using the wrong protease. | Note that papain is inactive for Et₂-Asp oligomerization; use α-chymotrypsin [1]. |
Q5: Are there alternative production methods, and what are their scaling challenges? Yes, besides the enzymatic route, diethyl aspartate is used in chemical synthesis. One common application is its use as a reactant in the synthesis of aspartate transcarbamoylase inhibitors, where it is derived from the addition of amines to diethyl maleate [2]. The main scaling challenges for this chemical route would involve:
When transitioning from the bench to a production plant, several additional factors come into play, many of which are common in fine chemical manufacturing:
In the absence of direct information, here is a methodology you can adapt to systematically identify and remove byproducts from your diethyl aspartate reactions. The general workflow for this approach is outlined below.
Your first step is to fully characterize the impurities you are dealing with.
Choose a purification technique based on the properties of the byproducts identified in Step 1. The table below summarizes common options.
| Purification Technique | Best For Removing Byproducts That Are... | Key Experimental Considerations |
|---|---|---|
| Liquid-Liquid Extraction | ...of different acidity/basicity or solubility from your product. | - Choose aqueous and organic phases with different pH levels to selectively protonate/deprotonate compounds. |
| Chromatography | ...structurally similar to your product, or when high purity is required. | Flash Column: Use silica or C18-bonded silica [3]. Prep HPLC: Use for high-resolution separation on a larger scale [1]. | | Distillation | ...significantly different in boiling point. | Effective if diethyl aspartate has a much higher or lower boiling point than its byproducts. | | Crystallization | ...less soluble in a specific solvent than your product. | The product is dissolved in a hot solvent and slowly cooled, or a counter-solvent is added to induce crystallization of the pure product. |
After purification, concentrate your pure fractions (e.g., by rotary evaporation) and verify the purity and identity of the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The table below summarizes the core differences between the two aspartic acid enantiomers.
| Aspect | L-Aspartate | D-Aspartate |
|---|---|---|
| Stereochemistry | L-enantiomer [1] | D-enantiomer [1] |
| Primary Biological Role | Proteinogenic amino acid; metabolic precursor [2] [3] [1] | Neurotransmitter/neuromodulator; role in hormone release [1] [4] |
| Protein Incorporation | Yes, one of the 20 standard amino acids [1] | No, not used for protein synthesis [1] [4] |
| Biosynthesis in Humans | Non-essential, synthesized via transamination of oxaloacetate [2] [1] | Endogenously produced from L-aspartate via aspartate racemase [4] |
| Key Functions | - Biosynthesis of other amino acids (lysine, methionine, etc.) [3] [1]
Most research focuses on the aspartate ions themselves, but here are relevant experimental findings and considerations for studying the esters.
To thoroughly investigate these compounds, you may need to consider the following approach:
The pathway below visualizes the divergent biological roles of L and D-aspartate after ester hydrolysis.
The table below summarizes the key experimental data and performance metrics for two enzymatic approaches that utilize diethyl aspartate as a substrate.
| Method | Catalyst | Optimal Conditions | Reaction Performance | Key Outcomes |
|---|
| Protease-Catalyzed Oligomerization [1] | α-chymotrypsin (3 mg/mL) • Papain is inactive for Et₂-Asp | • 0.5 M Et₂-Asp • pH 8.5 • 40 °C • 5 minutes | • Yield: ~60% • DPavg: ~12 (Mₙ 1762) • Linkage: α-linked oligo(β-Et-α-Asp) | Fast reaction under mild, aqueous conditions; High substrate selectivity. | | Lipase-Catalyzed Bulk Polymerization [2] | Immobilized CAL-B (in bulk) | • Bulk monomer (no solvent) • 80 °C • 24 hours | • Yield: 70% • DPavg: 50 • Regioselectivity (α/β): 94:6 | High molecular weight and regioselectivity; Controlled chain-growth mechanism up to 90% conversion. |
For researchers looking to replicate or evaluate these methods, here are the detailed experimental methodologies as described in the literature.
This method is noted for its remarkably fast reaction time.
This method achieves a higher molecular weight and is a solvent-free process.
To help visualize the key differences in the process flows of these two methods, the following diagram outlines their core steps.
The search results focused on enzymatic routes where diethyl aspartate is a monomer for polymer synthesis. To build a comprehensive comparison guide, you may need to investigate the following areas:
"Fischer esterification aspartic acid", "aspartic acid diethyl ester synthesis", or "chemical synthesis diethyl L-aspartate".
The table below summarizes the key neuroactive properties and experimental data for GDEE and Diethyl Aspartate based on the available research.
| Property | Glutamic Acid Diethyl Ester (GDEE) | Diethyl Aspartate |
|---|---|---|
| Primary Neuroactivity | Antagonist of excitatory amino acid receptors [1] [2] [3] | Precursor for oligomer synthesis; direct neuroactivity not well-documented in search results [4]. |
| Receptor Specificity | Preferentially blocks the quisqualate-sensitive (Type 2) receptor [1] [3]. Also blocks L-aspartate more effectively than L-glutamate in some models [2]. | Information not available in the search results. |
| Mechanism of Action | Blocks seizures induced by agonists like homocysteine and quisqualic acid by antagonizing excitatory receptors [1] [3]. | Information not available in the search results. |
| Key Experimental Findings | • Blocks homocysteine-induced seizures (ED₅₀: 533 mg/kg for diethyl glutarate analog in mice) [1]. • Blocks quisqualate-induced seizures in mice [3]. • Ineffective against pentylenetetrazole-induced seizures [1]. | A 2025 study on weaned piglets found that L-aspartate (the parent amino acid) supplementation supported intestinal barrier integrity and altered fecal microbiota, but this is not a direct neuroactivity finding [5]. | | Research Applications | Used as a tool to study the role of quisqualate receptors in seizures and excitatory neurotransmission [1] [3]. | Primarily investigated in materials science and green chemistry as a substrate for enzymatic synthesis of biodegradable polymers like poly(aspartic acid) [4]. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
GDEE Anticonvulsant Activity Assessment [1]
Receptor Antagonism Study on Purkinje Cells [2]
Enzyme-Catalyzed Oligomerization of Diethyl Aspartate [4]
The diagram below illustrates the established signaling pathway for GDEE's neuroactivity.
The following workflow outlines the primary experimental protocol used to characterize GDEE's anticonvulsant properties.
Diethylsuccinate (DES) is an ester derivative of succinic acid that has been investigated as a potential molecular probe for real-time metabolic imaging using hyperpolarized 13C magnetic resonance spectroscopy (MRS) [1]. Its metabolic journey involves several key steps:
The table below summarizes the key characteristics of diethylsuccinate:
| Feature | Description |
|---|---|
| Chemical Function | Diethyl ester of succinic acid [4] [5] |
| Primary Metabolic Fate | Hydrolysis by esterases to Succinate [1] [3] |
| Key Metabolites | Monoethylsuccinate (intermediate), Succinate (final) [1] |
| Downstream Pathway | Primarily to non-TCA cycle products; contested TCA cycle entry [1] |
| Experimental Evidence | In vivo spectroscopic studies, in vitro analyses, biodegradation pathway mapping [1] [3] |
The primary experimental data for DES comes from its use in hyperpolarized 13C metabolic imaging.
The following diagram illustrates the contested metabolic pathways of diethylsuccinate based on the research data:
Despite a thorough search, I could not find specific scientific literature detailing the metabolic fate of diethyl aspartate. The available information extensively covers the central biochemical roles of aspartate itself (the ionic form of aspartic acid) [6] but does not mention its diethyl ester derivative.
Without data on the diethyl ester, it is not possible to describe its hydrolysis, its metabolites, or its specific role in cellular pathways in the way it is understood for diethylsuccinate.
The investigation into diethylsuccinate highlights its promise and challenges as a tool for metabolic imaging. The ongoing debate about its entry into the TCA cycle shows that its metabolic fate is not yet fully resolved and may be context-dependent [1]. This makes a direct comparison with diethyl aspartate impossible without further data.
To proceed with your comparison guide, you could consider the following:
The table below summarizes the general characteristics of solid and liquid acid catalysts, which are key to understanding their applications.
| Feature | Solid Acid Catalysts | Liquid Acid Catalysts |
|---|---|---|
| State & Composition | Solid materials (e.g., zeotypes, ion-exchange resins) [1] [2] | Liquid substances (e.g., ( H_2SO_4 ), ionic liquids) [3] [2] |
| Reaction Mechanism | Often involve general acid catalysis [2] | Often involve specific acid catalysis [2] |
| Separation | Easy, via filtration [4] | Complex, requires neutralization, extraction, and washing [3] |
| Reusability | High potential for reuse [4] | Typically not reusable, single-use [4] |
| Corrosiveness | Typically non-corrosive [4] | Often highly corrosive [4] |
| Waste Generation | Lower, more environmentally friendly [4] | Higher, due to neutralization salts [4] |
| Tuning Potential | High (e.g., by adjusting framework topology & acid site strength) [1] | Moderate (e.g., by choosing different acid types) [3] |
While data for diethyl aspartate is sparse, the following established protocols for similar esterification reactions provide a strong methodological foundation.
This method, used for synthesizing diethyl succinate, exemplifies a modern liquid acid catalysis approach [3].
The workflow for this protocol is illustrated below:
This general method for glycerol esterification with acetic acid to produce glycerol acetins (mono-, di-, and triacetin) showcases solid acid catalyst use [4].
Research identifies several specific transporter proteins that facilitate aspartate movement across membranes, operating through different mechanisms:
| Transporter Name | Type | Mechanism | Key Features |
|---|---|---|---|
| AspT (from Tetragenococcus halophilus) [1] | Antiporter | Elevator-type | Exchanges intracellular alanine for extracellular aspartate; uses a stable homodimer structure where the transport domain moves. |
| GltTk / GltPh (SLC1A Family) [2] | Symporter | Elevator-type | Co-transports one aspartate molecule with three sodium ions (Na+); movement of the transport domain translocates the substrate. |
| EAATs (SLC1A Family in mammals) [2] | Symporter | Elevator-type | Primarily transports glutamate; coupling stoichiometry involves 3 Na+, 1 H+, and 1 K+ ion. |
| Chloroplast Dicarboxylate Transporter [3] | Antiporter | Not Specified | Exchanges aspartate for other metabolites across the chloroplast envelope; features high- and low-affinity components. |
The following table summarizes key experimental approaches and findings from recent studies on aspartate transporters:
| Study Focus | Key Experimental Protocol | Summary of Quantitative Findings |
|---|---|---|
| Structure & Mechanism of AspT [1] | Purified AspT protein was reconstituted into liposomes. Structural analysis was performed using cryo-EM single-particle analysis and X-ray crystallography to capture different conformational states. | The study elucidated the elevator-type mechanism. It determined structures for the apo outward-facing state (3.56 Å resolution) and the aspartate-bound partially-open inward-facing state (3.40 Å resolution). |
| Kinetics of GltTk [2] | Purified GltTk was reconstituted into proteoliposomes. Initial uptake rates of radiolabeled L-aspartate were measured under varying external concentrations of Na+ and aspartate. A synthetic nanobody was used to isolate transporters of a single orientation. | The data fit a model where two sodium ions bind first, then aspartate, followed by a third sodium ion. The apparent affinity for aspartate (KMAsp) was strongly dependent on Na+ concentration at low levels (<50 mM). |
| Inhibition of Synaptic Transmission [4] | Voltage-clamp techniques were used on crayfish muscle fibers. L-aspartate was applied via iontophoresis or superfusion to study its effect on excitatory postsynaptic currents (EPSCs) induced by nerve stimulation or glutamate. | Aspartate acted as a competitive inhibitor of glutamate, reducing the size of the quantum EPSC. The equilibrium concentration for aspartate at the receptor was estimated to be 0.3–1.5 mmol/L. |
Based on the available information, the following diagram illustrates the general workflow for characterizing a transporter's kinetics, as exemplified in the study on GltTk [2]:
It is crucial to note that the detailed experimental data and mechanisms described above pertain to the amino acid L-aspartate. The search returned no specific information on the transport of diethyl aspartate [5]. Esters of amino acids can have significantly different chemical properties and biological activities compared to their parent amino acids.